1'-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
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Overview
Description
1'-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a complex organic compound featuring multiple functional groups including a fluorophenoxy group, an isobenzofuran moiety, and a spiro-linked piperidinone. These structural elements give the compound potential for various applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 1'-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one typically involves multiple steps, starting with the preparation of the fluorophenoxy precursor. This is followed by the introduction of the phenylpropanoyl group through acylation reactions. The final step involves the formation of the spiro compound via a cyclization reaction under acidic conditions. Industrial Production Methods : Industrially, this compound can be synthesized through a streamlined process that optimizes the yield and purity. Continuous flow chemistry techniques may be employed to enhance reaction efficiency and control.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various reactions such as:
Oxidation: : Transforming the phenolic or aromatic groups.
Reduction: : Potentially modifying the ketone group within the spiro structure.
Substitution: : Particularly on the aromatic rings where halogen exchange or nucleophilic substitution can occur. Common Reagents and Conditions : Reagents like sodium borohydride for reductions, m-chloroperbenzoic acid for oxidations, and halides for substitution reactions are frequently used. Major Products : Products of these reactions can range from modified aromatic systems to new spiro derivatives, often depending on the specific conditions and reagents used.
Scientific Research Applications
1'-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is valuable in various research fields:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Medicine: : Investigated for its pharmacological properties, such as potential anti-inflammatory or anti-cancer activities.
Industry: : Utilized in the development of new materials or as intermediates in the synthesis of dyes and polymers.
Mechanism of Action
The compound exerts its effects through several pathways:
Molecular Targets: : It may interact with specific proteins or enzymes, altering their activity.
Pathways Involved: : Can influence cellular signaling pathways, potentially modifying cellular responses to external stimuli.
Comparison with Similar Compounds
Compared to other spiro compounds or fluorophenoxy derivatives, 1'-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one stands out due to its unique structural combination:
Similar Compounds: : Includes molecules like spiro-oxindoles, which have been studied for their biological activities, and other fluorophenoxy derivatives known for their chemical versatility.
Uniqueness: : The specific spiro linkage and the inclusion of multiple reactive sites provide distinctive reactivity and potential for diverse applications.
Properties
IUPAC Name |
1'-[3-[3-(4-fluorophenoxy)phenyl]propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FNO4/c28-20-9-11-21(12-10-20)32-22-5-3-4-19(18-22)8-13-25(30)29-16-14-27(15-17-29)24-7-2-1-6-23(24)26(31)33-27/h1-7,9-12,18H,8,13-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJSJKYQDCDWFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)CCC4=CC(=CC=C4)OC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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